

Application Notes and Protocols: Nitric Acid as a Nitrating Agent in Organic Synthesis

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Compound of Interest

Compound Name: Nitric acid

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Introduction

Nitration, the introduction of a nitro group ($-\text{NO}_2$) onto an organic substrate, is a fundamental and widely utilized transformation in organic synthesis. The resulting nitroaromatic and nitroaliphatic compounds are crucial intermediates in the production of a vast array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and explosives.[1][2] **Nitric acid** (HNO_3), particularly in combination with a strong acid catalyst such as sulfuric acid (H_2SO_4), is the most common and cost-effective nitrating agent employed in both laboratory and industrial settings.[3] This mixture, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO_2^+), which is the active species in the electrophilic aromatic substitution (EAS) reaction with aromatic compounds.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of **nitric acid** as a nitrating agent in organic synthesis, with a focus on aromatic compounds. It includes quantitative data on reaction outcomes, step-by-step procedures for key experiments, and visual diagrams to illustrate reaction mechanisms and workflows.

Principles of Nitration with Nitric Acid

The nitration of aromatic compounds with mixed acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- Generation of the Electrophile: Concentrated sulfuric acid protonates **nitric acid**, leading to the formation of the nitronium ion (NO_2^+), a potent electrophile.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[\[6\]](#)
- Deprotonation: A weak base, typically water or the bisulfate ion (HSO_4^-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[\[5\]](#)

The reactivity and regioselectivity of the nitration reaction are significantly influenced by the nature of the substituents already present on the aromatic ring. Electron-donating groups (e.g., $-\text{CH}_3$, $-\text{OH}$) activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions.[\[10\]](#) Conversely, electron-withdrawing groups (e.g., $-\text{COOCH}_3$, $-\text{NO}_2$) deactivate the ring and direct the incoming nitro group to the meta position.[\[7\]](#)[\[10\]](#)

Quantitative Data on Aromatic Nitration

The following tables summarize quantitative data for the nitration of various aromatic substrates using **nitric acid**.

Table 1: Nitration of Benzene and Toluene

Substrate	Nitrating Agent	Temperature (°C)	Product(s)	Isomer Distribution (%)	Yield (%)
Benzene	Conc. HNO ₃ / Conc. H ₂ SO ₄	< 50	Nitrobenzene	N/A	~80-90[3]
Benzene	Conc. HNO ₃ / Conc. H ₂ SO ₄	55-60	Nitrobenzene	N/A	Not specified[11] [12]
Benzene	Conc. HNO ₃ / Conc. H ₂ SO ₄	100	1,3-Dinitrobenzene	N/A	~90[12]
Toluene	Conc. HNO ₃ / Conc. H ₂ SO ₄	< 5	Mononitrotoluenes	o-: 58.5, m-: 4.5, p-: 37	Not specified[13]
Toluene	Conc. HNO ₃ / Conc. H ₂ SO ₄	Room Temp	Mononitrotoluenes	o-: 56, m-: 3, p-: 41	Not specified[14]

Table 2: Nitration of Substituted Benzenes

Substrate	Nitrating Agent	Temperature (°C)	Major Product(s)	Isomer Distribution (%)	Yield (%)
Methyl Benzoate	Conc. HNO ₃ / Conc. H ₂ SO ₄	< 15	Methyl 3-nitrobenzoate	Major: m-	~77[2]
Phenol	Dilute HNO ₃	Room Temp	o-Nitrophenol, p-Nitrophenol	o-: 30-40, p-: 10-15	~35 (o-), ~12 (p-)[15][16]
Chlorobenzene	Conc. HNO ₃ / Conc. H ₂ SO ₄	Not specified	1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene	o-: 30, m-: 0, p-: 70	Not specified[14]
Bromobenzene	Conc. HNO ₃ / Conc. H ₂ SO ₄	Not specified	1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene	o-: 38, m-: 0, p-: 62	Not specified[14]

Experimental Protocols

Safety Precautions: The following protocols involve the use of concentrated **nitric acid** and sulfuric acid, which are highly corrosive and strong oxidizing agents.[17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[18] Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[19]

Protocol 1: Synthesis of Nitrobenzene

This protocol describes the mononitration of benzene to produce nitrobenzene.

Materials:

- Concentrated **nitric acid** (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)

- Benzene
- Ice
- Cold water
- Sodium bicarbonate solution (5%)
- Anhydrous calcium chloride or sodium sulfate
- Round-bottom flask
- Dropping funnel
- Stir bar and magnetic stirrer
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a stir bar, carefully add 7 mL of concentrated **nitric acid**.[\[11\]](#)
- Place the flask in an ice bath and slowly add 8 mL of concentrated sulfuric acid with continuous stirring.[\[11\]](#) This mixture is the nitrating acid.
- In a dropping funnel, place 6 mL of benzene.[\[11\]](#)
- Add the benzene dropwise to the cold, stirring nitrating acid over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 50 °C.[\[8\]](#)[\[11\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 55-60 °C and maintain this temperature with continuous stirring for one hour.[\[11\]](#)

- Allow the reaction mixture to cool to room temperature. Two distinct layers should be visible.
[\[11\]](#)
- Carefully pour the mixture into a separatory funnel. The lower layer consists of the spent acids, and the upper layer is the crude nitrobenzene.[\[11\]](#)
- Separate the layers and discard the lower acidic layer.
- Wash the organic layer (nitrobenzene) sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.[\[20\]](#)
- Dry the crude nitrobenzene over anhydrous calcium chloride or sodium sulfate.
- Purify the nitrobenzene by distillation, collecting the fraction that boils at 210-211 °C.[\[12\]](#)

Protocol 2: Synthesis of Mononitrotoluenes

This protocol describes the mononitration of toluene, which yields a mixture of ortho- and para-nitrotoluene.

Materials:

- Concentrated **nitric acid** (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Toluene
- Diethyl ether
- 10% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Conical vial with a spin vane
- Crystallizing dish
- Stirrer

- Separatory funnel

Procedure:

- Place a 5 mL conical vial equipped with a spin vane in a crystallizing dish filled with an ice-water bath on a magnetic stirrer.[1]
- Add 1.0 mL of concentrated **nitric acid** to the vial.[1]
- While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[1]
- After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over a period of 5 minutes. The reaction is exothermic, so the addition rate should be controlled to prevent boiling.[1]
- After the addition is complete, allow the reaction mixture to warm to room temperature while stirring and continue to stir for an additional 5 minutes.[1]
- Transfer the reaction mixture to a small separatory funnel containing 10 mL of water.[1]
- Rinse the conical vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat this rinsing step with another 4 mL of diethyl ether.[1]
- Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and remove the lower aqueous layer.[1]
- Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by a wash with 5 mL of water.[1]
- Dry the organic layer over anhydrous sodium sulfate.[1]
- The solvent can be removed by evaporation at low temperature to yield the mixture of nitrotoluene isomers.[1]
- The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isomer ratio.[21][22]

Protocol 3: Synthesis of Methyl 3-Nitrobenzoate

This protocol describes the nitration of methyl benzoate, a deactivated aromatic ring, to yield the meta-substituted product.

Materials:

- Methyl benzoate
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated **nitric acid** (HNO_3)
- Crushed ice
- Methanol (ice-cold)
- Conical flask
- Ice-water bath
- Glass dropping pipette
- Hirsch funnel for vacuum filtration

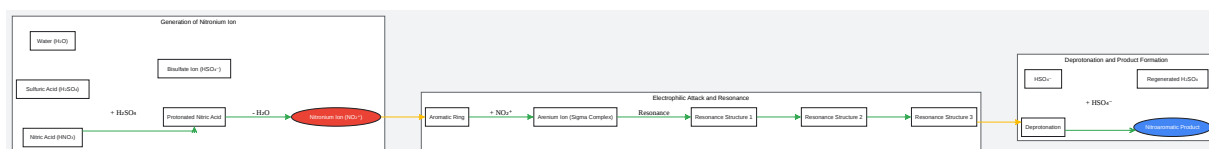
Procedure:

- Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.[\[4\]](#)
- Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with swirling to ensure thorough mixing. Cool the mixture in an ice-water bath.[\[4\]](#)
- In a separate dry test tube, carefully transfer 1.5 cm³ of concentrated **nitric acid** and cool it in the ice-water bath. Slowly add 1.5 cm³ of concentrated sulfuric acid to the **nitric acid** with swirling. This is the nitrating mixture.[\[4\]](#)
- Using a glass dropping pipette, add the nitrating mixture very slowly (over about 15 minutes) to the stirring methyl benzoate/sulfuric acid mixture, keeping the temperature of the reaction below 6 °C.[\[4\]](#)

- Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.
[4]
- Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring the ice throughout the addition. A solid product, methyl 3-nitrobenzoate, will precipitate.[4]
- Allow the ice to melt completely and then isolate the solid product by vacuum filtration using a Hirsch funnel.[23]
- Wash the crude product with a small amount of ice-cold water, followed by a small amount of ice-cold methanol.[23][24]
- The crude product can be purified by recrystallization from a water/ethanol mixture.[4]

Visualizations

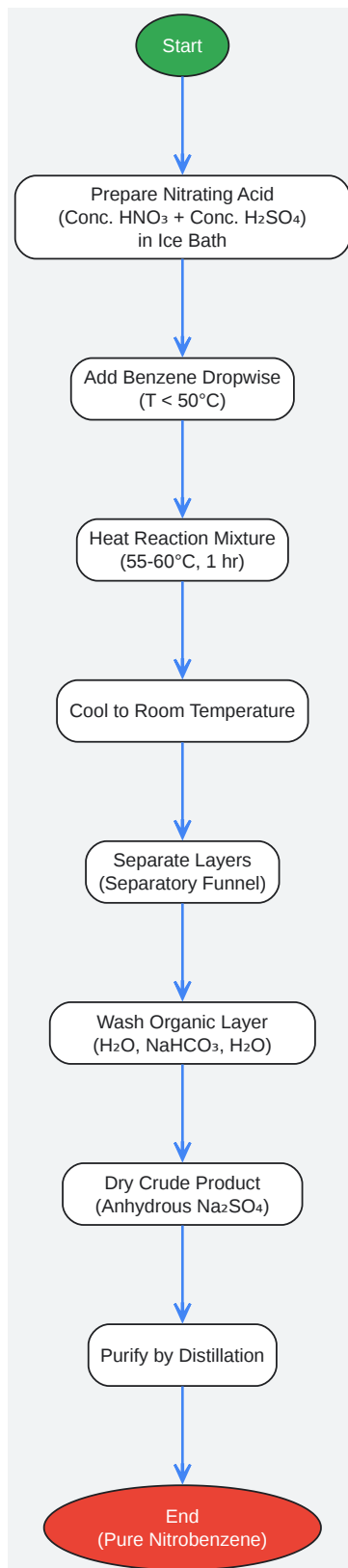
Reaction Mechanism: Electrophilic Aromatic Nitration



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Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow: Synthesis of Nitrobenzene



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Caption: Workflow for the Synthesis of Nitrobenzene.

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References

- 1. cerritos.edu [cerritos.edu]
- 2. scribd.com [scribd.com]
- 3. glasp.co [glasp.co]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. corning.com [corning.com]
- 16. quora.com [quora.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. quora.com [quora.com]
- 19. TNT - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]
- 21. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ochem.weebly.com [ochem.weebly.com]
- 24. westfield.ma.edu [westfield.ma.edu]
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